molecular formula C8H5F3O2 B13585183 2-(Difluoromethyl)-3-fluorobenzoic acid

2-(Difluoromethyl)-3-fluorobenzoic acid

Cat. No.: B13585183
M. Wt: 190.12 g/mol
InChI Key: JOLXAWVXOAEIAY-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-fluorobenzoic acid is an organic compound that contains both difluoromethyl and fluorine substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-fluorobenzoic acid typically involves the introduction of difluoromethyl and fluorine groups onto a benzoic acid scaffold. One common method is the difluoromethylation of a pre-fluorinated benzoic acid derivative using difluoromethylation reagents. This process often employs metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods utilize commercially available starting materials and optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-3-fluorobenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere for other functional groups, influencing the compound’s binding affinity and activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-3-fluorobenzoic acid
  • 2-(Difluoromethyl)-4-fluorobenzoic acid
  • 2-(Difluoromethyl)-3-chlorobenzoic acid

Uniqueness

2-(Difluoromethyl)-3-fluorobenzoic acid is unique due to the specific positioning of the difluoromethyl and fluorine groups on the benzoic acid core. This arrangement imparts distinct chemical properties, such as enhanced hydrogen bonding and increased lipophilicity, which are not observed in other similar compounds .

Properties

Molecular Formula

C8H5F3O2

Molecular Weight

190.12 g/mol

IUPAC Name

2-(difluoromethyl)-3-fluorobenzoic acid

InChI

InChI=1S/C8H5F3O2/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,7H,(H,12,13)

InChI Key

JOLXAWVXOAEIAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)F)C(=O)O

Origin of Product

United States

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